molecular formula C6H8O4 B3058471 3-Methylcyclopropane-1,2-dicarboxylic acid CAS No. 89615-02-1

3-Methylcyclopropane-1,2-dicarboxylic acid

Cat. No.: B3058471
CAS No.: 89615-02-1
M. Wt: 144.12 g/mol
InChI Key: CUXGPKYJOMGPCJ-UHFFFAOYSA-N
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Description

3-Methylcyclopropane-1,2-dicarboxylic acid is an organic compound with the molecular formula C6H8O4 It is a derivative of cyclopropane, characterized by the presence of two carboxylic acid groups and a methyl group attached to the cyclopropane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylcyclopropane-1,2-dicarboxylic acid typically involves the cyclopropanation of alkenes using carbenes or carbenoid reagents. One common method is the reaction of alkenes with diazomethane or other diazo compounds in the presence of a catalyst such as copper or rhodium. The reaction proceeds via the formation of a carbene intermediate, which then adds to the double bond of the alkene to form the cyclopropane ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 3-Methylcyclopropane-1,2-dicarboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Methylcyclopropane-1,2-dicarboxylic acid involves its interaction with specific molecular targets, such as enzymes. For example, it has been found to act as a potent inhibitor of 3-methylaspartase by mimicking the transition state of the enzyme’s substrate. This inhibition occurs through the binding of the compound to the active site of the enzyme, thereby preventing the normal substrate from accessing the site and undergoing the catalytic reaction .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both a methyl group and two carboxylic acid groups on the cyclopropane ring. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .

Properties

IUPAC Name

3-methylcyclopropane-1,2-dicarboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O4/c1-2-3(5(7)8)4(2)6(9)10/h2-4H,1H3,(H,7,8)(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUXGPKYJOMGPCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C1C(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10625501
Record name 3-Methylcyclopropane-1,2-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10625501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89615-02-1
Record name 3-Methylcyclopropane-1,2-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10625501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
3-Methylcyclopropane-1,2-dicarboxylic acid
Reactant of Route 2
3-Methylcyclopropane-1,2-dicarboxylic acid
Reactant of Route 3
3-Methylcyclopropane-1,2-dicarboxylic acid
Reactant of Route 4
3-Methylcyclopropane-1,2-dicarboxylic acid
Reactant of Route 5
3-Methylcyclopropane-1,2-dicarboxylic acid
Reactant of Route 6
3-Methylcyclopropane-1,2-dicarboxylic acid

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